![molecular formula C23H35NO6 B4949260 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate, also known as A-401 or A-401 oxalate, is a synthetic compound that has been developed for research purposes. It is a potent and selective antagonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is a promising target for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate acts as a competitive antagonist of the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. This receptor plays a critical role in the regulation of cognitive function, mood, and inflammation. By blocking the activity of the α7nAChR, this compound oxalate can modulate the release of various neurotransmitters and cytokines, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound oxalate has been shown to improve cognitive function in various animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. It also has anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, it has been shown to reduce inflammation and oxidative stress in various models of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate is its high selectivity for the α7nAChR, which minimizes off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, its potency and efficacy may vary depending on the specific model and experimental conditions used.
List of
Orientations Futures
1. Further investigation of the mechanism of action of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate and its effects on neurotransmitter release and synaptic plasticity.
2. Evaluation of the efficacy of this compound oxalate in clinical trials for various neurological and psychiatric disorders.
3. Development of novel α7nAChR antagonists with improved potency and selectivity.
4. Investigation of the potential use of this compound oxalate as a tool compound for studying the role of the α7nAChR in various physiological and pathological conditions.
5. Exploration of the potential therapeutic effects of this compound oxalate in other disease models, such as cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate involves several steps, including the reaction of 4-allyl-2-methoxyphenol with 1-bromo-5-chloropentane, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting 4-methylpiperidine with the intermediate in the presence of oxalic acid.
Applications De Recherche Scientifique
1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate oxalate has been extensively studied in preclinical models of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in these models.
Propriétés
IUPAC Name |
1-[5-(2-methoxy-4-prop-2-enylphenoxy)pentyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2.C2H2O4/c1-4-8-19-9-10-20(21(17-19)23-3)24-16-7-5-6-13-22-14-11-18(2)12-15-22;3-1(4)2(5)6/h4,9-10,17-18H,1,5-8,11-16H2,2-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUDXVHSCDZFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCCOC2=C(C=C(C=C2)CC=C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4949178.png)
![methyl 4-(5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4949184.png)
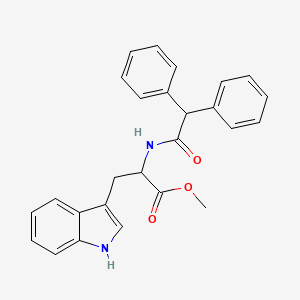
![[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4949200.png)
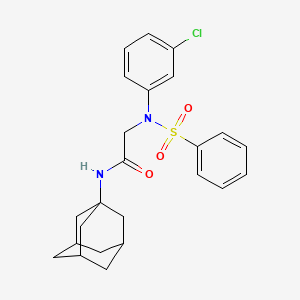
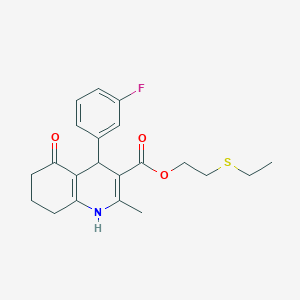
![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)


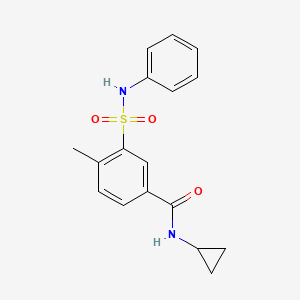
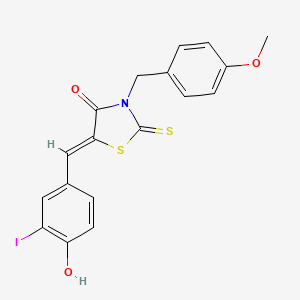
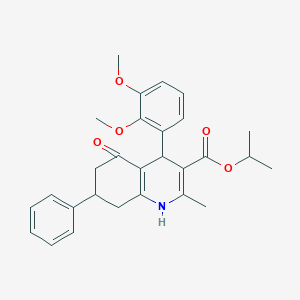
![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
